molecular formula C11H8ClN3OS B2985092 (5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448069-88-2

(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2985092
CAS No.: 1448069-88-2
M. Wt: 265.72
InChI Key: UFFVMDGIOQPEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C11H8ClN3OS and its molecular weight is 265.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

A significant application of related chemical compounds involves the synthesis of PET (Positron Emission Tomography) agents for imaging in Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound related by structure and purpose, has demonstrated potential in imaging LRRK2 enzyme activity in Parkinson's. This compound was synthesized through a series of chemical reactions, yielding a high radiochemical purity and specific activity suitable for PET imaging. The process exemplifies the compound's utility in neurological research, especially for diseases like Parkinson's where LRRK2 enzyme activity is of interest (Wang et al., 2017).

Formulation Development for Poorly Water-Soluble Compounds

Research into formulation development has highlighted the challenge of increasing in vivo exposure for poorly water-soluble compounds. A study focused on creating a precipitation-resistant solution formulation for early toxicology and clinical studies. This formulation aimed to improve plasma concentrations and dose proportionality in rats, dogs, and humans, showcasing the compound's role in enhancing the bioavailability of poorly soluble drugs (Burton et al., 2012).

Antimicrobial and Anticancer Agents

Compounds containing the pyrazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated significant potential as antimicrobial and anticancer agents. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, indicating the therapeutic potential of these chemical structures in treating cancer and bacterial infections (Hafez et al., 2016).

Structural and Molecular Analysis

Structural and molecular analysis of related compounds has provided insights into the chlorine-methyl exchange rule, contributing to the understanding of chemical behavior and reactivity. Studies on isomorphous structures of methyl- and chloro-substituted heterocyclic analogs have illustrated extensive disorder and offered a deeper look into the compounds' molecular frameworks. This research aids in data mining procedures and the detection of isomorphism, valuable for further chemical synthesis and application development (Rajni Swamy et al., 2013).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS/c12-10-2-1-9(17-10)11(16)15-4-7-3-13-6-14-8(7)5-15/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFVMDGIOQPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.